molecular formula C12H15BrN2OS B2399257 N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide CAS No. 295346-72-4

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide

Cat. No.: B2399257
CAS No.: 295346-72-4
M. Wt: 315.23
InChI Key: ILLWLXCNSJWBLU-UHFFFAOYSA-N
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Description

Structure and Key Features
N-[(4-Bromophenyl)carbamothioyl]-2,2-dimethylpropanamide is a thiourea derivative characterized by:

  • A 4-bromophenyl group attached to a carbamothioyl moiety (-NH-C(=S)-NH-).
  • A 2,2-dimethylpropanamide group (pivalamide) linked to the thiourea nitrogen. This combination confers unique electronic and steric properties.

Coupling reactions between isothiocyanates and amines (e.g., 4-bromoaniline reacting with pivaloyl-substituted isothiocyanate).

Purification via column chromatography or recrystallization, as seen in related compounds like N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide (70% yield, HPLC purity >95%) .

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-12(2,3)10(16)15-11(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLWLXCNSJWBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide typically involves the reaction of 4-bromoaniline with thiosemicarbazide under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . The reaction can be represented as follows:

4-bromoaniline+thiosemicarbazideThis compound\text{4-bromoaniline} + \text{thiosemicarbazide} \rightarrow \text{this compound} 4-bromoaniline+thiosemicarbazide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, facilitating the development of new compounds with tailored properties .

Biology

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against certain pathogens. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
  • Anticancer Properties: Investigations into its anticancer potential reveal that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival. In vitro experiments have shown that treatment with this compound can significantly reduce cell viability in human cancer cell lines .

Medicine

The compound is being explored for its potential use in drug development, particularly for cancer therapy. Its ability to modulate enzyme activities related to cell survival makes it a candidate for further investigation in chemotherapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of succinate dehydrogenase
Study FocusMethodologyFindings
Antimicrobial StudyTested against various bacterial strainsMIC determined at 50 µg/mL for Staphylococcus aureus
Cancer Cell Line InvestigationIn vitro experiments on human cancer cell linesDose-dependent reduction in cell viability observed
Mechanistic InsightsFlow cytometry analysisIncreased early apoptotic cells at concentrations above 25 µM

Mechanism of Action

The mechanism by which N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the thioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups
N-[(4-Bromophenyl)carbamothioyl]-2,2-dimethylpropanamide Thiourea-pivalamide 4-Bromophenyl, pivalamide C=S, C=O, Br, NH
4-Bromo-N-(dimethylcarbamothioyl)benzamide Benzamide-thiourea 4-Bromophenyl, dimethylcarbamothioyl C=S, C=O, Br, N(CH₃)₂
N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide Pyridine-pivalamide 5-Bromopyridinyl, pivalamide C=O, Br, NH
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide Pyridine-pivalamide 4-Iodo-3-pyridinyl, pivalamide C=O, I, NH
cis-bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) Metal complex Bromophenyl, dimethylcarbamothioyl C=S, C=O, Br, Ni coordination

Key Comparisons

2,2-Dimethylpropanamide (pivalamide) introduces steric hindrance, reducing metabolic degradation compared to smaller amides (e.g., N,N-diethylcarbamothioyl derivatives) .

Spectroscopic Properties

  • FT-IR : The target compound exhibits C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches, similar to other benzoylthioureas .
  • ¹H NMR : The pivalamide’s tert-butyl group shows a singlet at δ 1.26 ppm (9H), as seen in N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide .

Antitumor Activity: Pyrrolo[2,3-d]pyrimidines with pivalamide groups (e.g., Compound 20a) show >90% inhibition in tumor models, highlighting the role of bulky amides in enhancing cytotoxicity .

Synthetic Yields and Purity

  • The target compound’s synthesis is likely comparable to N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide (70% yield, 95.9% purity via HPLC) .
  • In contrast, metal complexes like bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) require additional purification steps due to coordination complexity .

Biological Activity

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BrNOS
  • Molecular Weight : 284.20 g/mol
  • CAS Number : 24109-06-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with 2,2-dimethylpropanoyl chloride in the presence of a thiourea derivative. The reaction conditions usually require a solvent such as dichloromethane and can be performed under inert atmosphere to prevent oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits:

  • Antimicrobial Activity : In vitro studies have shown that this compound possesses significant antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to potential therapeutic effects in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects :
    • Research conducted on animal models indicated that the compound could reduce neurotoxicity associated with AChE inhibition. The study found that administration of the compound resulted in improved cognitive function in mice subjected to scopolamine-induced amnesia .
  • Toxicological Assessment :
    • Toxicological evaluations revealed that while the compound shows promising biological activity, it also presents certain toxicity risks at higher concentrations. A dose-dependent increase in liver enzyme levels was observed in rats treated with high doses of the compound .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 150 nM
NeuroprotectiveCognitive Function (mice)Improved performance
ToxicityLiver Enzymes (rats)Elevated at >100 mg/kg

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